Cas no 313226-86-7 (N-(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-nitrobenzamide)

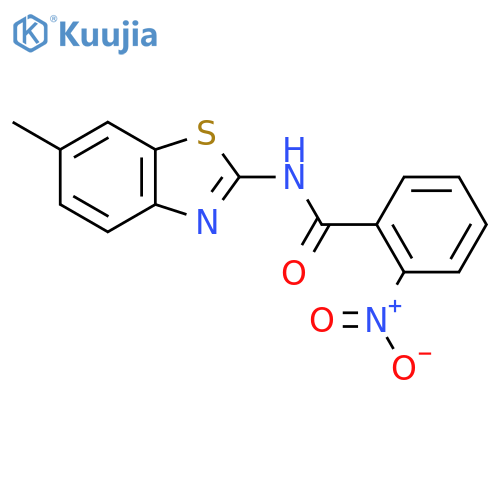

313226-86-7 structure

商品名:N-(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-nitrobenzamide

N-(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-nitrobenzamide 化学的及び物理的性質

名前と識別子

-

- N-(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-nitrobenzamide

- AKOS024574001

- EU-0001019

- (E)-N-(6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

- SR-01000396103-1

- Oprea1_514972

- N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide

- AKOS001304562

- SR-01000396103

- 313226-86-7

- Oprea1_280103

- F0014-0047

- N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide

- Z26403680

-

- インチ: 1S/C15H11N3O3S/c1-9-6-7-11-13(8-9)22-15(16-11)17-14(19)10-4-2-3-5-12(10)18(20)21/h2-8H,1H3,(H,16,17,19)

- InChIKey: YIIHLTWFGGCLHK-UHFFFAOYSA-N

- ほほえんだ: S1C(NC(C2C=CC=CC=2[N+](=O)[O-])=O)=NC2C=CC(C)=CC1=2

計算された属性

- せいみつぶんしりょう: 313.05211239g/mol

- どういたいしつりょう: 313.05211239g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 2

- 複雑さ: 442

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 116Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

N-(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-nitrobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0014-0047-25mg |

N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |

313226-86-7 | 90%+ | 25mg |

$109.0 | 2023-11-21 | |

| Life Chemicals | F0014-0047-20mg |

N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |

313226-86-7 | 90%+ | 20mg |

$99.0 | 2023-11-21 | |

| Life Chemicals | F0014-0047-5mg |

N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |

313226-86-7 | 90%+ | 5mg |

$69.0 | 2023-11-21 | |

| Life Chemicals | F0014-0047-3mg |

N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |

313226-86-7 | 90%+ | 3mg |

$63.0 | 2023-11-21 | |

| Life Chemicals | F0014-0047-10mg |

N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |

313226-86-7 | 90%+ | 10mg |

$79.0 | 2023-11-21 | |

| A2B Chem LLC | BA71998-5mg |

N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |

313226-86-7 | 5mg |

$272.00 | 2024-04-20 | ||

| A2B Chem LLC | BA71998-100mg |

N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |

313226-86-7 | 100mg |

$697.00 | 2024-04-20 | ||

| Life Chemicals | F0014-0047-20μmol |

N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |

313226-86-7 | 90%+ | 20μmol |

$79.0 | 2023-11-21 | |

| Life Chemicals | F0014-0047-2μmol |

N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |

313226-86-7 | 90%+ | 2μmol |

$57.0 | 2023-11-21 | |

| Life Chemicals | F0014-0047-75mg |

N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |

313226-86-7 | 90%+ | 75mg |

$208.0 | 2023-11-21 |

N-(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-nitrobenzamide 関連文献

-

3. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

313226-86-7 (N-(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-nitrobenzamide) 関連製品

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量